molecular formula C16H18N6 B276375 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile

4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile

Katalognummer B276375
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: RYWPDNOVDUDRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors or enzymes in the body. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile can affect various biochemical and physiological processes in the body. These include:
1. Inhibition of cancer cell growth
2. Vasodilatory effects
3. Neuroprotective effects
4. Anti-inflammatory effects

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile in lab experiments include its potential therapeutic properties and its ability to affect various biochemical and physiological processes in the body. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

Some of the future directions for research on 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile include:
1. Further studies on its mechanism of action
2. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases
3. Development of new derivatives with improved pharmacological properties
4. Studies on its potential use in combination with other drugs for synergistic effects
Conclusion:
In conclusion, 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-aminopyrimidine-5-carbonitrile with benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product with high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile has been studied for its potential use as a therapeutic agent for various diseases. Some of the areas of research include:
1. Cancer: Studies have shown that 4-Amino-2-(4-benzyl-1-piperazinyl)-5-pyrimidinecarbonitrile has anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: It has been shown to have vasodilatory properties, which could make it a potential therapeutic agent for the treatment of cardiovascular diseases.

Eigenschaften

Molekularformel

C16H18N6

Molekulargewicht

294.35 g/mol

IUPAC-Name

4-amino-2-(4-benzylpiperazin-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C16H18N6/c17-10-14-11-19-16(20-15(14)18)22-8-6-21(7-9-22)12-13-4-2-1-3-5-13/h1-5,11H,6-9,12H2,(H2,18,19,20)

InChI-Schlüssel

RYWPDNOVDUDRPL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C(=N3)N)C#N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C(=N3)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.